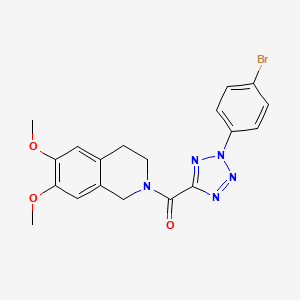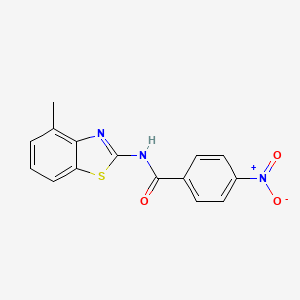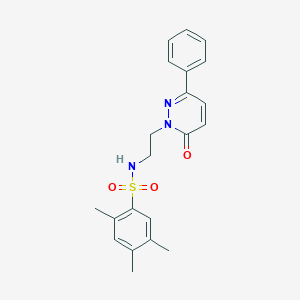
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C19H18BrN5O3 and its molecular weight is 444.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Natural Product Synthesis
Another study isolated a new benzylisoquinoline alkaloid from Beilschmiedia brevipes, which closely resembles the chemical structure . This discovery expands the knowledge of naturally occurring compounds within this chemical family and their potential applications in scientific research (Pudjiastuti et al., 2010).
Alkaloid Synthesis and Applications
Research on the synthesis of phthalideisoquinoline and protoberberine alkaloids, as well as indolo[2,1-a]isoquinolines, through palladium(0)-catalyzed carbonylation, provides insights into the creation of complex molecules with potential therapeutic uses. This study highlights the versatility and applications of such compounds in medicinal chemistry (Orito et al., 1999).
Antioxidant and Radical Scavenging Activities
Further investigation into the antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including those with bromine, revealed their potent antioxidant and radical scavenging activities. These findings suggest the potential use of such compounds in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Tumor-Specific Cytotoxic Activity
A study on the tumor-specific cytotoxic activity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines found that certain compounds with bulky substituents exhibited high cytotoxicity. This suggests a promising avenue for developing new anticancer agents based on the tetrahydroisoquinoline scaffold (Hatano et al., 2009).
Properties
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBJAHVYYLFGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)
![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)
![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)
![1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine](/img/structure/B2553092.png)
![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)
![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2553105.png)
